4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole
Description
Properties
IUPAC Name |
4-[(2,3-dichlorophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NS2/c1-7-14-8(5-15-7)6-16-10-4-2-3-9(12)11(10)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPYRXGKFDOLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 2-methyl-1,3-thiazole can be prepared by reacting 2-bromoacetone with thiourea under basic conditions.
-
Attachment of the 2,3-Dichlorophenyl Group: : The 2,3-dichlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2,3-dichlorobenzyl chloride with the thiazole derivative in the presence of a base such as sodium hydride or potassium carbonate.
-
Formation of the Sulfanyl Linkage: : The final step involves the formation of the sulfanyl linkage. This can be achieved by reacting the intermediate thiazole compound with a suitable thiol reagent, such as 2,3-dichlorobenzenethiol, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. This may involve the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, modified phenyl groups.
Substitution: Various substituted thiazole or phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its thiazole moiety is known for biological activity, particularly in:
- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole have been evaluated for their efficacy against various pathogens, demonstrating potential as new antimicrobial agents .
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. The presence of the dichlorophenyl group may enhance this activity by affecting cellular signaling pathways involved in cancer progression .
Agrochemical Applications
The compound's ability to interact with biological systems makes it a candidate for agricultural use:
- Pesticide Development : Thiazole derivatives have been utilized in the formulation of pesticides due to their effectiveness against pests and diseases affecting crops. The specific structure of this compound may provide enhanced selectivity and reduced toxicity to non-target organisms .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated various thiazole derivatives, including compounds structurally similar to this compound. The results showed that these compounds exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiazole ring could optimize antimicrobial potency .
Case Study 2: Pesticidal Activity
In a research project focusing on agricultural applications, a series of thiazole compounds were tested for their insecticidal properties against common agricultural pests. The results indicated that the compound demonstrated significant insecticidal activity at low concentrations, suggesting its potential as an effective pesticide with minimal environmental impact .
Mechanism of Action
The mechanism of action of 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl group and the thiazole ring likely contributes to its ability to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their differences:
Table 1: Structural Comparison of 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole and Related Compounds
Physicochemical Properties
Key Observations:
- Melting Points: Analogs with bulky substituents (e.g., 1,3,4-thiadiazoles in ) exhibit melting points ranging from 63°C to 192°C, influenced by hydrogen bonding and crystallinity .
- Solubility: Sulfanyl and methyl groups (as in the target compound) likely enhance lipophilicity compared to polar substituents like amines or esters. Pyridine derivatives () may show higher solubility in organic solvents due to ester groups .
- Planarity: Thiazole and thiadiazole cores () are generally planar, but substituents like perpendicular fluorophenyl groups () can disrupt conjugation .
Biological Activity
4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure, featuring a thiazole ring and a dichlorophenyl group, suggests a promising profile for various pharmacological applications.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 292.24 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. This compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 8 µg/mL |
| This compound | VRE | 16 µg/mL |
The presence of the dichlorophenyl group is critical for the antimicrobial activity as substitutions can significantly alter potency. For instance, varying the halogen substituents on the phenyl ring can lead to a loss of activity or enhancement depending on their electronic properties .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies indicate that it exhibits selective cytotoxicity against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 20 µM |
| This compound | Caco-2 (Colorectal) | 15 µM |
The compound demonstrated a higher efficacy against Caco-2 cells compared to A549 cells. The structure-activity relationship indicates that modifications to the thiazole ring can enhance anticancer activity by improving cellular uptake or inducing apoptosis in cancer cells .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interfere with DNA replication and repair mechanisms in cancer cells and disrupt bacterial cell wall synthesis in microbial pathogens .
Case Studies
A notable case study involved testing this compound against resistant strains of bacteria and various cancer cell lines. The results were promising enough to warrant further exploration into its potential as a lead compound for drug development targeting both infections and cancer therapies.
Q & A
Q. What are the key synthetic routes for preparing 4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole?
Methodological Answer: The synthesis typically involves cyclization reactions using Lawesson’s reagent or analogous sulfurizing agents. A general approach includes:
- Step 1: Reacting 2,3-dichlorothiophenol with a methylthiazole precursor (e.g., 2-methyl-4-chloromethylthiazole) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfide bond .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require reflux conditions (e.g., 80°C for 6–8 hours) .
- Validation: Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).
Q. How is the structure of this compound confirmed using spectroscopic methods?
Methodological Answer: Combined spectroscopic techniques are essential:
- ¹H/¹³C-NMR: Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and thiazole protons (δ 2.5 ppm for methyl group) .
- FT-IR: Confirm C-S (680–720 cm⁻¹) and aromatic C-Cl (550–600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 330.99 (theoretical for C₁₁H₈Cl₂NS₂) .
Q. Table 1: Representative NMR Data
| Proton/Group | δ (ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|---|
| Thiazole-CH₃ | 2.5 | Singlet | 2-methyl group | |
| Dichlorophenyl-H | 7.2–7.8 | Multiplet | Aromatic protons | |
| SCH₂ linkage | 4.1 | Singlet | Methylene bridge |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Screening: Replace DMF with THF or acetonitrile to reduce side reactions (e.g., hydrolysis of Lawesson’s reagent) .
- Catalysis: Add catalytic iodine (0.1 equiv) to accelerate sulfur transfer .
- Computational Design: Use quantum chemical calculations (e.g., DFT) to model transition states and predict optimal reagent ratios .
Q. How to resolve contradictions in reported biological activity data (e.g., antitumor vs. non-active results)?
Methodological Answer:
- Cell Line Variability: Test across diverse cancer cell lines (e.g., NCI-60 panel) and normalize data using positive controls (e.g., cisplatin) .
- Dose-Response Analysis: Perform IC₅₀ assays in triplicate to distinguish true activity from assay noise .
- Metabolic Stability: Pre-treat compounds with liver microsomes to assess degradation effects on bioactivity .
Q. What methodologies are used to study stability and degradation under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor via HPLC (C18 column, 1.0 mL/min acetonitrile/water) .
- Elemental Analysis: Compare experimental vs. theoretical C/H/N ratios (e.g., 47.1% C observed vs. 47.8% calculated) to detect degradation products .
Q. Table 2: Stability Study Parameters
| Condition | Time (h) | Degradation Products Identified | Analytical Method |
|---|---|---|---|
| pH 2.0 | 24 | Des-methyl thiazole | HPLC-MS |
| pH 9.0 | 24 | Sulfoxide derivative | NMR |
| 40°C/75% RH | 48 | None (stable) | TGA/DSC |
Q. How to design derivatives for enhanced solubility without compromising activity?
Methodological Answer:
- Co-solvent Systems: Use PEG-400 or cyclodextrin inclusion complexes to improve aqueous solubility .
- Prodrug Strategy: Introduce phosphate or acetate groups at the thiazole nitrogen for pH-dependent release .
- QSAR Modeling: Correlate logP values (2.8–3.5) with solubility using Molinspiration or SwissADME tools .
Data Contradiction Analysis
Case Study: Discrepancies in reported IC₅₀ values for antitumor activity may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
